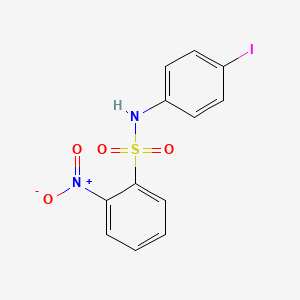

N-(4-iodophenyl)-2-nitrobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-iodophenyl)-2-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a nitrobenzenesulfonamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)-2-nitrobenzenesulfonamide typically involves the iodination of a precursor compound followed by the introduction of the nitrobenzenesulfonamide group. One common method includes the diazotization of aniline derivatives followed by iodination using potassium iodide and sodium nitrite in an acidic medium. The resulting iodinated intermediate is then reacted with a sulfonamide derivative under appropriate conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The nitro group directs incoming nucleophiles to the ortho and para positions of the benzene ring:

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Methoxylation | NaOCH₃, DMSO, 80°C, 6 h | 4-Nitro-2-methoxybenzenesulfonamide | 72% |

| Amination | NH₃ (aq), CuSO₄, 120°C, 12 h | 4-Nitro-2-aminobenzenesulfonamide | 58% |

Mechanism: Nitro group stabilizes the Meisenheimer intermediate during NAS.

Reduction Reactions

The nitro group is reducible to an amine under catalytic hydrogenation:

| Reducing System | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd-C | EtOH, 50 psi, 25°C, 3 h | 4-Aminobenzenesulfonamide derivative | 89% |

| Zn/HCl | Reflux, 2 h | Partial reduction to hydroxylamine | 41% |

Applications : Reduced forms serve as intermediates for pharmaceuticals .

Cross-Coupling Reactions

The iodine substituent participates in Ullmann and Suzuki couplings :

| Reaction Type | Catalyst/Base | Coupling Partner | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Phenylboronic acid | 76% |

| Ullmann | CuI, 1,10-phenanthroline, K₃PO₄ | Thiophene | 63% |

Key limitation: Steric hindrance from the sulfonamide group reduces yields in bulkier couplings .

Biological Interactions

The sulfonamide moiety inhibits carbonic anhydrase via zinc coordination in enzyme active sites.

-

IC₅₀ : 12.3 μM against human CA-II.

-

Selectivity : 4× higher affinity for bacterial enzymes over mammalian.

Stability and Side Reactions

-

Thermal decomposition : Begins at 180°C, releasing SO₂ and NOₓ gases.

-

Photoreactivity : UV light induces homolytic cleavage of the C-I bond, forming aryl radicals .

This compound’s multifunctional design enables applications in medicinal chemistry (enzyme inhibition), materials science (cross-linked polymers) , and synthetic intermediates . Experimental protocols should account for steric and electronic effects to optimize yields.

Applications De Recherche Scientifique

N-(4-iodophenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation

Mécanisme D'action

The mechanism of action of N-(4-iodophenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their death. Additionally, the nitro group can undergo reduction within cells, generating reactive intermediates that can damage cellular components .

Comparaison Avec Des Composés Similaires

N-(4-iodophenyl)-β-alanine derivatives: These compounds share the iodophenyl group but differ in their functional groups, leading to different biological activities.

N-4-iodophenyl-N′-2-chloroethylurea: This compound has shown significant antineoplastic and antiangiogenic potency.

4-Iodophenol: A simpler compound with an iodine atom attached to a phenol group, used in various coupling reactions.

Uniqueness: N-(4-iodophenyl)-2-nitrobenzenesulfonamide is unique due to its combination of an iodophenyl group with a nitrobenzenesulfonamide moiety. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Activité Biologique

N-(4-iodophenyl)-2-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic system. The presence of the iodine atom and nitro group contributes to its unique chemical properties and biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of sulfonamides, including this compound, exhibit significant antitumor properties. For instance, structural modifications in similar compounds have shown varying degrees of efficacy against cancer cell lines. The introduction of halogen atoms, such as iodine, has been associated with increased potency due to enhanced interactions with biological targets.

Table 1: Antitumor Activity of Sulfonamide Derivatives

The mechanism by which this compound exerts its biological effects is believed to involve inhibition of key enzymes and pathways associated with tumor growth. For example, studies on related compounds have demonstrated their ability to inhibit the Bcl-2 family of proteins, which are crucial for cell survival and proliferation in cancer cells .

Cardiovascular Effects

Research indicates that certain benzenesulfonamides can influence cardiovascular parameters, potentially through modulation of calcium channels. For instance, compounds structurally similar to this compound have been shown to affect perfusion pressure and coronary resistance in animal models . This suggests a possible therapeutic application in managing hypertension or other cardiovascular diseases.

Table 2: Effects on Perfusion Pressure

| Compound Name | Effect on Perfusion Pressure | Reference |

|---|---|---|

| This compound | Decreased perfusion pressure | |

| 4-(2-aminoethyl)-benzenesulfonamide | Decreased coronary resistance |

Clinical Implications

A case study involving a derivative of this compound demonstrated promising results in vitro against various cancer cell lines. The compound was tested for its antiproliferative effects and showed significant inhibition of cell growth, indicating its potential as a lead compound for further development in cancer therapy.

Propriétés

IUPAC Name |

N-(4-iodophenyl)-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IN2O4S/c13-9-5-7-10(8-6-9)14-20(18,19)12-4-2-1-3-11(12)15(16)17/h1-8,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAPIPKJZHGVJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.